Home > Products > Screening Compounds P116416 > 7-Fluoroquinazoline
7-Fluoroquinazoline - 16499-45-9

7-Fluoroquinazoline

Catalog Number: EVT-398565
CAS Number: 16499-45-9
Molecular Formula: C8H5FN2
Molecular Weight: 148.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dichloro-7-fluoroquinazoline

    Compound Description: 2,4-Dichloro-7-fluoroquinazoline is a halogenated derivative of quinazoline. Crystallographic analysis reveals that the molecule is essentially planar and exhibits π–π stacking interactions between quinazoline moieties in the crystal lattice [].

2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine

    Compound Description: This compound is synthesized from 7-fluoroquinazoline-2,4-diol, a key intermediate in the production of small molecule anticancer drugs [].

2,4-Diamino-5,6-difluoroquinazoline

    Compound Description: This compound is a difluorinated derivative of 2,4-diaminoquinazoline. It is synthesized from the reaction of trifluorobenzonitrile and guanidine carbonate, showcasing the regioselectivity of the reaction towards the 5,6-difluoro isomer [].

6,7-Difluoro-2,4-diaminoquinazoline

    Compound Description: This compound is another difluorinated isomer of 2,4-diaminoquinazoline, synthesized from the corresponding trifluorobenzonitrile and guanidine carbonate [].

7,8-Difluoro-2,4-diaminoquinazoline

    Compound Description: This compound, another difluorinated isomer of 2,4-diaminoquinazoline, is synthesized from the corresponding trifluorobenzonitrile and guanidine carbonate [].

5-Fluoro-2,4,8-triaminoquinazoline

    Compound Description: This compound is synthesized from 3-amino-2,6-difluorobenzonitrile and guanidine carbonate, showcasing a different regioselectivity compared to the reactions yielding the difluoro isomers [].

8-Chloro-2,4-diamino-5-fluoroquinazoline

    Compound Description: This compound is synthesized from 5-fluoro-2,4,8-triaminoquinazoline using the Sandmeyer reaction, highlighting the ability to modify the substituents on the quinazoline ring [].

2,4-Diamino-8-fluoro-6-nitroquinazoline

    Compound Description: This compound is synthesized by the nitration of 2,4-diamino-8-fluoroquinazoline, demonstrating the electrophilic aromatic substitution reactions possible on the quinazoline ring [].

8-Fluoro-2,4,6-triaminoquinazoline

    Compound Description: This compound is obtained by the reduction of 2,4-diamino-8-fluoro-6-nitroquinazoline, demonstrating the modification of functional groups on the quinazoline ring [].

6-Chloro-2,4-diamino-8-fluoroquinazoline

    Compound Description: This compound is synthesized from 8-fluoro-2,4,6-triaminoquinazoline via the Sandmeyer reaction, further demonstrating the versatility in modifying the substituents on the quinazoline ring [].

7-Fluoro-2,4,6-triaminoquinazoline

    Compound Description: This compound is synthesized through a similar nitration and reduction sequence as 8-fluoro-2,4,6-triaminoquinazoline, but starting from 7-fluoro-2,4-diaminoquinazoline [].

6-Chloro-2,4-diamino-7-fluoroquinazoline

    Compound Description: This compound is synthesized from 7-fluoro-2,4,6-triaminoquinazoline using the Sandmeyer reaction, signifying the ability to selectively install halogens on the quinazoline ring system [].

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

    Compound Description: This compound is a potent Aurora A kinase inhibitor with apoptosis-inducing properties, showcasing the potential of quinazoline derivatives in medicinal chemistry [].

1,3,4-Oxadiazole Derivatives Containing 6-Fluoroquinazoline Moiety

    Compound Description: These derivatives combine a 6-fluoroquinazoline moiety with a 1,3,4-oxadiazole ring system, a strategy commonly employed in drug discovery to combine the biological activities of two distinct pharmacophores []. Some of these compounds exhibited promising antifungal activity.

1,3,4-Thiadiazole Derivatives Containing 6-Fluoroquinazoline Moiety

    Compound Description: Analogous to the oxadiazole derivatives, these compounds feature a 6-fluoroquinazoline moiety linked to a 1,3,4-thiadiazole ring system, representing another approach to explore the potential of fluoroquinazolines in drug discovery []. Some of these compounds exhibited promising antifungal activity.

2-Fluoroquinazoline Cyclic Compounds

    Compound Description: This broad category encompasses various cyclic compounds containing a 2-fluoroquinazoline moiety. These compounds are synthesized via a halex reaction from their corresponding 2-chloro, 2-bromo, or 2-iodoquinazoline precursors and exhibit significant inhibitory activity against receptor tyrosine kinases, making them potential candidates for developing anticancer drugs [].

2-Amino-4-oxo-(3H)-5-trifluoromethylquinazoline

    Compound Description: This compound is a quinazoline derivative that undergoes nitration exclusively at the C6 position [, ].

2-Amino-4-oxo-(3H)-5-fluoroquinazoline

    Compound Description: This compound, unlike its trifluoromethyl counterpart, undergoes nitration at both the C6 and C8 positions, highlighting the impact of different substituents on the reactivity of the quinazoline ring [, ].

1-(α-D-Ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone

    Compound Description: This compound is a novel nucleoside analog incorporating a 6,7-difluoro-2-methyl-4-quinazolinone moiety. Molecular modeling studies suggest its potential as an inhibitor of COVID-19 and Alzheimer's disease [].

4-Anilino-6,7-ethylenedioxy-5-fluoroquinazoline

    Compound Description: This scaffold enables the study of weak NH…F hydrogen bonding interactions. It exhibits through-space coupling between the aniline NH proton and the fluorine atom, which is sensitive to conformational changes and electronic effects [].

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

    Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently in phase III clinical trials for the treatment of insomnia. Its development involved replacing a fluoroquinazoline ring with a chlorobenzoxazole to improve its metabolic stability [].

2,4-Diamino-5-fluoroquinazoline

    Compound Description: This compound serves as a key starting material in the synthesis of the folate antagonist, 5-fluoro-5,8-dideazaisoaminopterin, which exhibits potent inhibitory activity against human dihydrofolate reductase [].

4-Arylamino-6-fluoroquinazolines

    Compound Description: This group of compounds represents a series of 6-fluoroquinazoline derivatives with varying aryl amino substituents at the 4-position, synthesized from 6-fluoro-4-chloroquinazoline and the corresponding trans-aminostilbene derivatives [].

5-Fluoro-5,8-dideazaisoaminopterin

    Compound Description: This compound is a potent folate antagonist, synthesized from 2,4-diamino-5-fluoroquinazoline, that demonstrates significant antitumor activity against L1210 leukemia in mice, exhibiting comparable efficacy to methotrexate [].

Source and Classification

7-Fluoroquinazoline is synthesized primarily from derivatives of 2-aminobenzamide and is classified under the category of fluorinated heterocycles. Its distinct structural features contribute to its classification as a potential pharmacophore in various therapeutic areas, including oncology and anti-inflammatory treatments .

Synthesis Analysis

Methods of Synthesis

The synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione can be achieved through several methods:

  1. Cyclization of 2-Aminobenzamide Derivatives: A common synthetic route involves the reaction of 2-aminobenzamide with fluoro-substituted isocyanates under reflux conditions. This reaction typically occurs in polar solvents such as dimethylformamide or dimethyl sulfoxide to facilitate cyclization .
  2. One-Pot Synthesis: Recent advancements have introduced eco-efficient one-pot synthesis methods, where 4-fluoro-2-aminobenzoic acid is used as a model compound. The reaction conditions are optimized to achieve high yields (up to 94%) with minimal starting material remaining after completion .
  3. Industrial Production: On an industrial scale, continuous flow reactors and automated synthesis systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are utilized to obtain high-purity products .

Technical Parameters

  • Reagents: Common reagents include isocyanates, sodium hydroxide, and various solvents.
  • Conditions: Reactions are often conducted at elevated temperatures (e.g., reflux) and monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS) for yield assessment.
Molecular Structure Analysis

The molecular structure of 7-Fluoroquinazoline-2,4(1H,3H)-dione features a bicyclic system that includes a quinazoline core with a fluorine substituent at the 7th position. The compound exhibits a planar conformation with specific bond lengths and angles that fall within normal ranges for similar heterocycles.

Structural Data

  • Molecular Formula: C8H6FN3O2
  • Molecular Weight: Approximately 195.15 g/mol
  • Crystallographic Data: The structure can be analyzed using X-ray crystallography, revealing bond angles and distances that confirm its expected geometry .
Chemical Reactions Analysis

Types of Reactions

7-Fluoroquinazoline undergoes various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to derivatives such as quinazoline-2,4-dione.
  2. Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
  3. Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions in the presence of bases such as sodium hydroxide .

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide in acidic conditions.
  • Reducing Agents: Sodium borohydride in methanol.
  • Substitution Nucleophiles: Amines or thiols in basic media.
Mechanism of Action

The mechanism of action for 7-Fluoroquinazoline involves its interaction with specific molecular targets, including enzymes and receptors relevant to various biological pathways. The fluorine atom enhances binding affinity to these targets, which can lead to the inhibition or modulation of their activity.

Biological Effects

Research indicates that compounds like 7-Fluoroquinazoline can inhibit cancer cell proliferation and reduce inflammation by targeting tyrosine protein kinases among other pathways . This makes them valuable candidates for further drug development.

Physical and Chemical Properties Analysis

Relevant Data

The compound's stability and reactivity are influenced by the presence of the fluorine atom, which contributes to increased lipophilicity and metabolic stability compared to non-fluorinated analogs .

Applications

7-Fluoroquinazoline has several scientific applications:

  1. Medicinal Chemistry: Its derivatives are explored for their potential as anti-cancer agents due to their ability to inhibit key enzymes involved in tumor growth.
  2. Biological Research: Used in studies focusing on protein kinases and other molecular targets relevant to disease mechanisms.
  3. Pharmaceutical Development: As a scaffold in drug design, it serves as a basis for creating novel therapeutics aimed at various health conditions .
Introduction to 7-Fluoroquinazoline

Historical Development of Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives emerged as pharmacologically significant scaffolds in the mid-20th century, with initial interest centered on natural products like the vasodilator vasicine. The discovery of the antihypertensive activity of prazosin (a quinazoline derivative) in the 1970s catalyzed systematic exploration of this heterocyclic system. By the 1990s, gefinitib and erlotinib – 4-anilinoquinazoline derivatives – established quinazolines as privileged structures in tyrosine kinase inhibition, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The strategic incorporation of fluorine at specific positions, notably C-6 or C-7, became prominent in the 2000s to enhance potency and pharmacokinetic profiles. For instance, lapatinib (a 6-fluoroquinazoline) received approval in 2007 as a dual EGFR/Human Epidermal Growth Factor Receptor 2 inhibitor for breast cancer, validating fluorination strategies [6]. Recent developments focus on diversifying C-4 and C-6/C-7 substituents to target emerging oncological and inflammatory pathways, with 7-fluoroquinazoline derivatives demonstrating improved target specificity and reduced off-target effects compared to non-fluorinated analogues [4] [5].

Table 1: Historical Milestones in Quinazoline-Based Drug Development

Time PeriodKey Compound/ClassTherapeutic AreaSignificance
1970sPrazosinHypertensionFirst quinazoline-derived drug; α1-adrenoreceptor antagonist
1990s-2000sGefitinib, ErlotinibOncology (EGFR-TKIs)Validated 4-anilinoquinazoline scaffold for kinase inhibition
2007LapatinibOncology (Breast cancer)First dual EGFR/HER2 TKI; incorporated 6-fluoro substitution
2010s-PresentNovel 7-fluoroquinazolinesOncology, InflammationImproved kinase selectivity & anti-inflammatory NF-κB inhibition [1] [4] [5]

Structural Significance of Fluorine Substitution in Heterocyclic Compounds

The introduction of fluorine into heterocyclic pharmacophores like quinazoline exploits unique physicochemical and biochemical effects rooted in fluorine’s extreme electronegativity (Pauling scale: 4.0) and small covalent radius (1.47 Å, comparable to hydrogen’s 1.20 Å). These properties enable strategic modulation of drug-receptor interactions:

  • Electronic Effects: The strong -I effect (electron-withdrawing induction) of fluorine alters electron density distribution across the quinazoline ring. This polarizes adjacent C–H bonds, enhancing hydrogen-bond acceptor capacity at neighboring nitrogen atoms (e.g., N-1 and N-3). Consequently, fluorinated quinazolines exhibit increased binding affinity for ATP pockets in kinases like EGFR and VEGFR-2, often via strengthened hydrogen bonds with backbone amides (e.g., Cys773 in EGFR) [6].
  • Metabolic Stabilization: Replacement of metabolically labile C–H bonds with stronger C–F bonds (bond dissociation energy ~105.4 kcal/mol) impedes oxidative degradation by cytochrome P450 enzymes. 7-Fluoroquinazolines demonstrate extended plasma half-lives in preclinical models due to reduced hydroxylation at C-6/C-7 positions .
  • Lipophilicity Modulation: Monofluorination typically increases log P by ~0.25 units, enhancing membrane permeability. This is critical for intracellular kinase targets. However, polar interactions introduced via fluorine can counterbalance this effect, often yielding an optimal balance for blood-brain barrier penetration or oral bioavailability. For example, 7-fluoro substitution in certain quinazolines improves cellular uptake in tumor models compared to non-fluorinated analogues [6].
  • Bioisosteric Mimicry: Fluorine can serve as a hydroxyl bioisostere due to similar steric demands, enabling evasion of phase II glucuronidation pathways while retaining target engagement. This property is exploited in 7-fluoroquinazoline-based inhibitors of NF-κB, where fluorine mimics key hydrogen-bonding interactions in the IκB kinase complex [1].

Key Physicochemical Properties of 7-Fluoroquinazoline

7-Fluoroquinazoline’s pharmacological profile is dictated by its inherent molecular properties, which diverge significantly from unsubstituted quinazoline or isomers like 6-fluoroquinazoline:

  • Acid-Base Behavior: The quinazoline nitrogen atoms confer weak basicity. Fluorine’s -I effect reduces the pKa of the conjugate acid (N-1 protonation) to approximately 2.8–3.5 versus ~4.2 for quinazoline. This enhances cationic solubility under physiological conditions while maintaining substantial neutral species for membrane permeation [4].
  • Solubility and Partitioning: Experimental log P values for 7-fluoroquinazoline derivatives range from 1.8–3.2, depending on C-4 substituents. While fluorine increases intrinsic hydrophobicity, its polarity can enhance aqueous solubility in crystalline salts (e.g., hydrochlorides). Compared to 6-fluoro isomers, 7-substitution often yields lower melting points, improving dissolution kinetics. In silico modeling predicts a polar surface area (PSA) of ~50 Ų for monosubstituted derivatives, supporting moderate passive absorption [2] [5].
  • Spectral Characteristics: Nuclear Magnetic Resonance spectroscopy reveals distinctive signatures: ¹⁹F NMR chemical shifts typically appear between -110 to -125 ppm (referenced to CFCl₃), sensitive to substituent effects at C-2 and C-4. ¹H NMR shows characteristic ortho-coupled aromatic protons (e.g., H-5 and H-8 in 7-fluoroquinazolines), with JH-F coupling constants of 8–12 Hz for H-8 and 5–7 Hz for H-5 due to through-bond and through-space interactions [2].
  • Solid-State Behavior: X-ray crystallography of 7-fluoroquinazoline derivatives (e.g., VEGFR-2 inhibitors) reveals a planar quinazoline ring with fluorine participating in short F···H–C or F···M⁺ (metal ion) contacts in co-crystals. This stabilizes specific conformations crucial for target binding, such as the "U-shaped" geometry observed in kinase inhibitors [5] [7].

Table 2: Experimental Physicochemical Properties of Representative 7-Fluoroquinazoline Derivatives

Property7-Fluoroquinazoline Core6,7-DifluoroquinazolineNon-Fluorinated QuinazolineMeasurement Context
log P (Octanol/Water)1.9 - 2.42.3 - 2.81.5 - 2.0HPLC/Shake-flask (pH 7.4)
Water Solubility (μg/mL)15 - 85*8 - 30*50 - 150*Kinetic solubility (PBS, 25°C)
¹⁹F NMR δ (ppm)-112 to -119-115 (F-6), -120 (F-7)N/ADMSO-d6 or CDCl3
pKa (Conjugate Acid)2.8 - 3.52.5 - 3.03.9 - 4.2Potentiometric titration
Melting Point (°C)180 - 220195 - 230160 - 190Differential scanning calorimetry

*Solubility values highly dependent on C-4 substituents; * denotes values for typical anilino-substituted derivatives [2] [4] [5].

Properties

CAS Number

16499-45-9

Product Name

7-Fluoroquinazoline

IUPAC Name

7-fluoroquinazoline

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

InChI

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H

InChI Key

YAQOPLHSWRJKMA-UHFFFAOYSA-N

SMILES

C1=CC2=CN=CN=C2C=C1F

Synonyms

Quinazoline, 7-fluoro- (8CI)

Canonical SMILES

C1=CC2=CN=CN=C2C=C1F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.